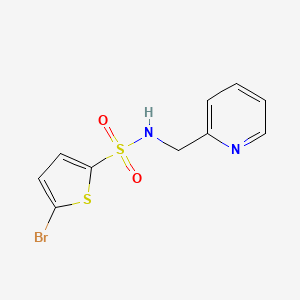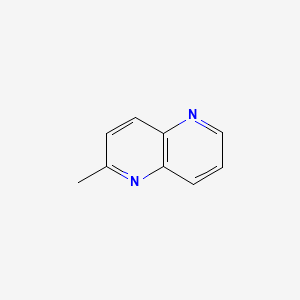
2-Methyl-1,5-naphthyridine
Overview
Description
2-Methyl-1,5-naphthyridine is a heterocyclic compound with the molecular formula C9H8N2 . It is a solid substance that is sealed in dry and stored at room temperature . The IUPAC name for this compound is 2-methyl[1,5]naphthyridine .
Synthesis Analysis
The synthesis of 1,5-naphthyridine derivatives, including 2-Methyl-1,5-naphthyridine, has been a subject of research for many years . One of the synthetic strategies involves the cross-coupling reaction of commercially available 2-iodo-1,5-naphthyridine with aromatic and heteroaromatic boronic acids in the presence of Pd(PPh3)4 .
Molecular Structure Analysis
The molecular structure of 2-Methyl-1,5-naphthyridine consists of a naphthyridine ring with a methyl group attached to the second carbon atom . The InChI code for this compound is 1S/C9H8N2/c1-7-4-5-8-9(11-7)3-2-6-10-8/h2-6H,1H3 .
Chemical Reactions Analysis
1,5-Naphthyridine derivatives, including 2-Methyl-1,5-naphthyridine, exhibit reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .
Physical And Chemical Properties Analysis
2-Methyl-1,5-naphthyridine has a molecular weight of 144.18 g/mol . It is a solid substance with a density of 1.1±0.1 g/cm3 . The boiling point of this compound is 252.8±20.0 °C at 760 mmHg .
Scientific Research Applications
Synthesis and Reactivity
2-Methyl-1,5-naphthyridine is a versatile compound in synthetic chemistry. It has been used in various reactions, including electrophilic or nucleophilic substitutions, oxidations, reductions, and cross-coupling reactions. Its reactivity allows for the modification of side chains or the formation of metal complexes, making it a valuable building block in organic synthesis .
Biological Activity
This compound exhibits a range of biological activities. It has been reported to show antiproliferative, antibacterial, antiparasitic, antiviral, and anti-inflammatory properties. These activities make it a compound of interest in the development of new therapeutic agents .
Medicinal Chemistry
In the field of medicinal chemistry, 2-Methyl-1,5-naphthyridine derivatives are explored for their potential as drug candidates. They are studied for their efficacy against various diseases, including malaria, due to their high activity against Plasmodium species .
Ligand for Metal Complexes
The compound acts as a ligand, coordinating with metals like Pd(II) to form complexes. These complexes have been studied for their potential applications in catalysis and materials science .
Anti-Inflammatory Applications
Specific derivatives of 2-Methyl-1,5-naphthyridine have shown to reduce the production of pro-inflammatory mediators such as NO, IL-6, and TNF-α, which are crucial in the body’s inflammatory response. This suggests potential applications in treating inflammatory diseases .
Optical Applications
While not directly mentioned for 2-Methyl-1,5-naphthyridine, its structural analogs have been investigated for optical applications. This opens up research possibilities for 2-Methyl-1,5-naphthyridine in areas such as photodynamic therapy and as part of optoelectronic devices .
Safety and Hazards
Future Directions
1,8-Naphthyridines, a class of compounds that includes 2-Methyl-1,5-naphthyridine, have emerged as an important class of heterocyclic compounds due to their diverse biological activities and photochemical properties . They have wide applications in medicinal chemistry and materials science, and the development of methods for their synthesis has been of considerable interest to the synthetic community .
properties
IUPAC Name |
2-methyl-1,5-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2/c1-7-4-5-8-9(11-7)3-2-6-10-8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIWHWEDXEGNASX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00343323 | |
| Record name | 2-Methyl-1,5-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00343323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1,5-naphthyridine | |
CAS RN |
7675-32-3 | |
| Record name | 2-Methyl-1,5-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00343323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-1,5-naphthyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 2-methyl-1,5-naphthyridine derivatives interesting for use in luminescent solar concentrators?
A: While the provided research doesn't delve into the specific properties of 2-methyl-1,5-naphthyridine itself, it highlights the successful incorporation of a derivative, 4-hydroxy-2-methyl-1,5-naphthyridine-3-carbonitrile (2mCND), into a europium(III) complex for LSC applications []. This suggests that the structure of 2-methyl-1,5-naphthyridine derivatives, particularly with modifications at the 3 and 4 positions, could be suitable for designing ligands that can effectively chelate lanthanide ions like europium(III). These complexes are known for their strong luminescence and are highly desirable in LSCs for efficient light absorption and energy transfer.
Q2: How does the incorporation of a europium(III) complex with a 2mCND ligand enhance the performance of di-ureasil in LSCs?
A: The research demonstrates that incorporating a europium(III) complex containing the 2mCND ligand into a di-ureasil matrix significantly improves its photoluminescence quantum efficiency (PLQY) from 23.25% to 68.9% []. This enhancement can be attributed to the "antenna effect" where the 2mCND ligand efficiently absorbs light and transfers the energy to the europium(III) ion, which then emits light at a longer wavelength. This process increases the overall light capture and emission efficiency of the di-ureasil-based LSC.
Q3: What advantages does the di-ureasil matrix offer over traditional materials like PMMA in LSC fabrication?
A: The research highlights the superior UV stability of the di-ureasil matrix compared to polymethyl methacrylate (PMMA) []. This enhanced stability is crucial for LSC applications, as prolonged exposure to sunlight can degrade materials like PMMA, reducing their performance over time. The di-ureasil matrix, with its improved UV resistance, offers a more durable and longer-lasting solution for LSC fabrication.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

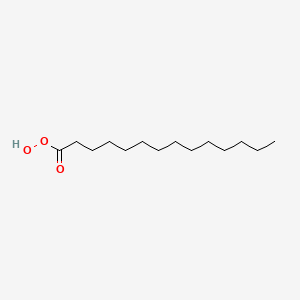
![8-Oxabicyclo[3.2.1]octane](/img/structure/B1204959.png)


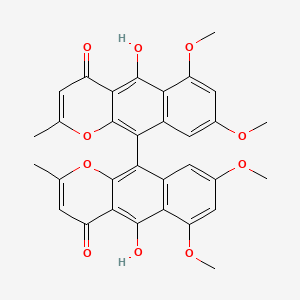
![[4-(2-Hydroxyethyl)-1-piperazinyl]-(4-phenylphenyl)methanethione](/img/structure/B1204966.png)

![A benz[a]anthraquinone](/img/structure/B1204968.png)

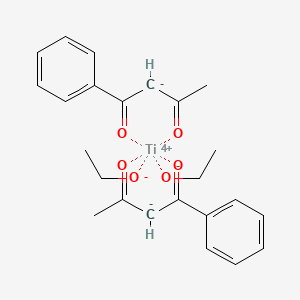

![2,3,5,6-Tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal](/img/structure/B1204974.png)
